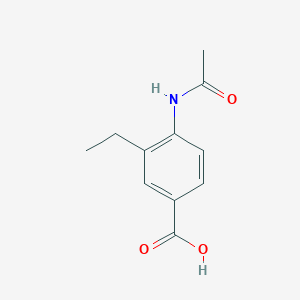

4-Acetamido-3-ethylbenzoic acid

Description

4-Acetamido-3-ethylbenzoic acid is a benzoic acid derivative featuring an acetamido group at the para position (C4) and an ethyl substituent at the meta position (C3). The ethyl group at C3 distinguishes it from other derivatives by introducing steric bulk and lipophilicity, which may influence solubility, reactivity, and pharmacological activity .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-acetamido-3-ethylbenzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-3-8-6-9(11(14)15)4-5-10(8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

ZDIJVYHMPDTJAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-acetamido benzoic acid derivatives and their substituent effects:

Physicochemical Properties

- Lipophilicity: The ethyl group in this compound likely increases logP compared to polar substituents like nitro (-NO₂) or hydroxy (-OH), suggesting improved passive diffusion in biological systems .

- Solubility : Nitro and hydroxy derivatives exhibit higher aqueous solubility due to polar functional groups, whereas the ethyl analog may require formulation optimization for bioavailability .

- Synthetic Complexity : Ethyl-substituted derivatives are synthesized via alkylation or coupling reactions, contrasting with nitro derivatives that require nitration under acidic conditions .

Spectroscopic and Analytical Data

- NMR: Ethyl groups typically show characteristic triplet signals for CH₃ (δ ~1.2–1.4 ppm) and CH₂ (δ ~2.3–2.6 ppm) in ¹H NMR, distinct from nitro (deshielded aromatic protons) or amino (broad NH signals) substituents .

- FT-IR : The ethyl group’s C-H stretching (~2900 cm⁻¹) contrasts with nitro (asymmetric stretch ~1520 cm⁻¹) and hydroxy (O-H stretch ~3300 cm⁻¹) .

Research and Application Potential

- Drug Development : The ethyl derivative’s balance of lipophilicity and stability positions it as a candidate for CNS-targeted drugs, where blood-brain barrier penetration is critical .

- Material Science : Nitro and hydroxy analogs are explored for supramolecular assemblies due to their hydrogen-bonding capabilities, while ethyl derivatives may serve in hydrophobic coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.